4-Phenylcyclohex-3-en-1-amine
Overview
Description
4-Phenylcyclohex-3-en-1-amine: is a chemical compound that belongs to the class of cyclohexene amines. It is characterized by a cyclohexene ring substituted with a phenyl group and an amine group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylcyclohex-3-en-1-amine typically involves the following steps:
Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.
Phenyl Substitution: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with benzene to introduce the phenyl group.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and catalytic hydrogenation processes .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylcyclohex-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of phenylcyclohexanone.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Phenylcyclohex-3-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant and antipsychotic agent.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenylcyclohex-3-en-1-amine involves its interaction with specific molecular targets. The amine group allows it to act as a ligand, binding to receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, it may interact with neurotransmitter receptors, influencing mood and behavior .
Comparison with Similar Compounds
Cyclohexylamine: Lacks the phenyl group, resulting in different chemical properties and applications.
Phenylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexenylamine: Similar structure but without the phenyl substitution.
Uniqueness: Its structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-phenylcyclohex-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYUULMCDRLBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965445 | |
Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-82-5 | |
Record name | 3-Cyclohexen-1-ylamine, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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